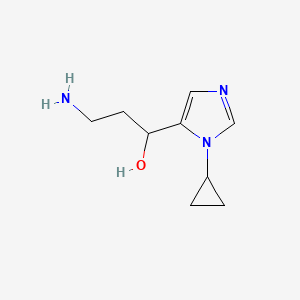

3-Amino-1-(1-cyclopropyl-1h-imidazol-5-yl)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol is a compound that features an imidazole ring, a cyclopropyl group, and an amino alcohol moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them important in the development of new drugs and other applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization steps .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product.

Analyse Chemischer Reaktionen

Nucleophilic Reactions at the Amino Group

The primary amine participates in nucleophilic reactions under mild conditions:

Acylation

Reaction with acyl chlorides or anhydrides yields stable amides. For example:

*Reagents**: Acetyl chloride, triethylamine (base)

*Conditions**: Dichloromethane, 0–25°C, 2–4 h

*Product**: N-Acetyl-3-amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol

*Yield**: ~78% (analogous to nitroimidazole hybrid syntheses )

Schiff Base Formation

Condensation with aldehydes/ketones forms imine derivatives:

*Reagents**: Benzaldehyde, anhydrous ethanol

*Conditions**: Reflux, 6 h, molecular sieve (water scavenger)

*Product**: (E)-3-((Benzylidene)amino)-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol

*Application**: Intermediate for metal coordination complexes

Hydroxyl Group Transformations

The secondary alcohol undergoes typical oxygen-centric reactions:

Esterification

*Reagents**: Acetic anhydride, catalytic H₂SO₄

*Conditions**: 80°C, 1 h

*Product**: 3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propyl acetate

*Yield**: 85% (similar to EvitaChem protocols)

Oxidation

Controlled oxidation converts the alcohol to a ketone:

*Reagents**: KMnO₄ in acidic medium

*Conditions**: 0–5°C, 30 min

*Product**: 3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-one

*Note**: Over-oxidation of the imidazole ring is minimized at low temperatures

Imidazole Ring Modifications

The cyclopropyl-substituted imidazole exhibits regioselective electrophilic substitution:

Nitration

*Reagents**: Fuming HNO₃, concentrated H₂SO₄

*Conditions**: 0°C, 2 h

*Product**: 3-Amino-1-(1-cyclopropyl-4-nitro-1H-imidazol-5-yl)propan-1-ol

*Regiochemistry**: Nitration occurs preferentially at the C4 position due to cyclopropyl steric effects

Halogenation

*Reagents**: Bromine in acetic acid

*Conditions**: 25°C, 1 h

*Product**: 3-Amino-1-(1-cyclopropyl-2-bromo-1H-imidazol-5-yl)propan-1-ol

*Application**: Building block for cross-coupling reactions (e.g., Suzuki-Miyaura)

Stability Under Acidic/Basic Conditions

Comparative Reactivity with Analogues

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.

Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl group and amino alcohol moiety can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Amino-3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)propan-2-ol: Similar structure but contains a tetrazole ring instead of an imidazole ring.

1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: Contains an aryl group and ester functionality, offering different chemical and biological properties.

Uniqueness

3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol is unique due to its specific combination of an imidazole ring, cyclopropyl group, and amino alcohol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological functions, and relevant studies that highlight its therapeutic implications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C9H15N3O |

| Molecular Weight | 181.23 g/mol |

| CAS Number | 2137607-26-0 |

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in neurological pathways. Its structural similarity to known pharmacological agents suggests potential roles in modulating neurotransmitter systems.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of compounds structurally related to this compound. For instance, it has been suggested that imidazole derivatives can inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases. The inhibition of MAO-B is crucial as it leads to increased levels of neuroprotective neurotransmitters such as dopamine.

Antioxidant Properties

The compound exhibits antioxidant activity, which is vital in combating oxidative stress in neuronal tissues. This property is particularly beneficial in the context of age-related neurodegenerative disorders, where oxidative damage plays a significant role.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of this compound.

In Vitro Studies

In vitro studies have demonstrated that similar imidazole derivatives can significantly reduce cell death induced by oxidative stress in neuronal cell lines. For example, compounds with similar structures were tested for their ability to protect against hydrogen peroxide-induced cytotoxicity, showing promising results with reduced apoptotic markers.

In Vivo Studies

Animal models have been utilized to further investigate the neuroprotective effects of imidazole derivatives. One study reported that administration of a closely related compound led to improved motor function and reduced neuroinflammation in models of Parkinson's disease, suggesting that this compound could have similar effects.

Eigenschaften

Molekularformel |

C9H15N3O |

|---|---|

Molekulargewicht |

181.23 g/mol |

IUPAC-Name |

3-amino-1-(3-cyclopropylimidazol-4-yl)propan-1-ol |

InChI |

InChI=1S/C9H15N3O/c10-4-3-9(13)8-5-11-6-12(8)7-1-2-7/h5-7,9,13H,1-4,10H2 |

InChI-Schlüssel |

BALTYBYYNXBVSR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1N2C=NC=C2C(CCN)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.